N,1-diphenethylpiperidine-4-carboxamide
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Overview
Description
N,1-diphenethylpiperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities .
Preparation Methods
. This method is commonly used for C-N bond formation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,1-diphenethylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,1-diphenethylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,1-diphenethylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to DNA damage and ultimately bacterial cell death. The compound’s ability to induce DNA damage is similar to that of fluoroquinolones, a class of antibiotics .
Comparison with Similar Compounds
N,1-diphenethylpiperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine alkaloid with anti-inflammatory and anticancer properties.
What sets this compound apart is its specific interaction with DNA gyrase, making it a promising candidate for the treatment of bacterial infections .
Properties
CAS No. |
37969-07-6 |
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Molecular Formula |
C22H28N2O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N,1-bis(2-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N2O/c25-22(23-15-11-19-7-3-1-4-8-19)21-13-17-24(18-14-21)16-12-20-9-5-2-6-10-20/h1-10,21H,11-18H2,(H,23,25) |
InChI Key |
JMIQTUQSOFUWJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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